N-(2-氧代-2-((2-(4-(吡啶-2-基)哌嗪-1-基)嘧啶-5-基)氨基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a novel derivative designed and synthesized for its potential anti-tubercular activity . It is part of a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The process involves various chemical reactions and the use of different reaction conditions .Molecular Structure Analysis
The molecular structure of these compounds is complex, with various functional groups contributing to their overall structure . Single crystals were developed for some of the compounds in the series .Chemical Reactions Analysis
These compounds were formed via various chemical reactions, including C–C bond cleavage promoted by I2 and TBHP . Other reactions involved the formation of 3-bromoimidazopyridines via one-pot tandem cyclization/bromination .科学研究应用
新型化合物的合成
研究人员通过合成苯并呋喃基、三嗪、恶二氮杂卓和噻唑并嘧啶的衍生物,开发了具有潜在抗炎和镇痛特性的新型化合物。这些化合物显示出有希望的 COX-2 抑制活性、镇痛和抗炎作用,表明它们在治疗炎症相关疾病中具有潜力(Abu‐Hashem 等人,2020 年)。
抗菌活性
已合成了一系列与噻吩环稠合的嘧啶酮和恶嗪酮衍生物,显示出显着的抗菌活性。这些化合物以柠檬酸为起始原料制备,其构效关系揭示了它们作为有效抗菌和抗真菌剂的潜力,与链霉素和夫西地酸等标准药物相当(Hossan 等人,2012 年)。
抗炎活性
使用柠檬酸合成的与噻吩部分稠合的杂环体系的研究表明具有良好的抗炎活性。这些体系包括吡啶、嘧啶酮和恶嗪酮,显示了它们在开发与泼尼松类似的新型抗炎药方面的潜力(Amr 等人,2007 年)。
抗癌和抗 5-脂氧合酶剂
合成了一系列吡唑并嘧啶衍生物并评估了它们的抗癌和抗 5-脂氧合酶活性。这些化合物对癌细胞系表现出有希望的细胞毒性作用并抑制 5-脂氧合酶,突出了它们在癌症治疗和炎症控制中的治疗潜力(Rahmouni 等人,2016 年)。
抗结核活性
合成了具有二氟喹啉部分的新型氟喹诺酮并评估了它们对结核分枝杆菌的体内活性。这些化合物显示出与司帕沙星相当的活性,表明它们作为结核病有效治疗的潜力(Shindikar 和 Viswanathan,2005 年)。
属性
IUPAC Name |
N-[2-oxo-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2/c30-20(16-24-21(31)17-6-2-1-3-7-17)27-18-14-25-22(26-15-18)29-12-10-28(11-13-29)19-8-4-5-9-23-19/h1-9,14-15H,10-13,16H2,(H,24,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZHYKKZWUOLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。